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molecular formula C16H19NO2 B171761 Bis(4-methoxybenzyl)amine CAS No. 17061-62-0

Bis(4-methoxybenzyl)amine

Cat. No. B171761
M. Wt: 257.33 g/mol
InChI Key: HBKPDEWGANZHJO-UHFFFAOYSA-N
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Patent
US09440929B2

Procedure details

p-Anisaldehyde (411 mmol), 4-methoxybenzylamine (411 mmol) and toluene (500 mL) were combined in a round bottomed flask fitted with a condenser and a Dean-Stark trap. The reaction was refluxed for 1 h during which water was removed from the reaction mixture. The reaction was cooled and concentrated. The residue was dissolved in MeOH (120 mL). The mixture was cooled to 5° C. and NaBH4 (205 mmol) was added in portions over 45 min. The reaction was slowly heated to reflux. After 2 h at reflux, the reaction was cooled to room temperature and concentrated. The residue was dissolved in EtOAc. The organic layer was washed (3×H2O and brine), dried (Na2SO4) and concentrated to yield the desired product.
Quantity
411 mmol
Type
reactant
Reaction Step One
Quantity
411 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
205 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.C1(C)C=CC=CC=1.[BH4-].[Na+]>O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:1][NH:18][CH2:17][C:16]2[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
411 mmol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
411 mmol
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
205 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
was removed from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (120 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h at reflux
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed (3×H2O and brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CNCC2=CC=C(C=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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